{3,5-Dibromo-4-[(2-methylquinolin-6-yl)oxy]phenoxy}acetic acid
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Overview
Description
2-(3,5-Dibromo-4-((2-methylquinolin-6-yl)oxy)phenoxy)acetic acid is an organic compound with a complex structure that includes bromine, quinoline, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromo-4-((2-methylquinolin-6-yl)oxy)phenoxy)acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination of a phenoxyacetic acid derivative, followed by the introduction of the quinoline moiety through an etherification reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dibromo-4-((2-methylquinolin-6-yl)oxy)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace bromine atoms.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of substituted phenoxyacetic acids.
Scientific Research Applications
2-(3,5-Dibromo-4-((2-methylquinolin-6-yl)oxy)phenoxy)acetic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity, making it useful in the study of biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dibromo-4-((2-methylquinolin-6-yl)oxy)phenoxy)acetic acid involves its interaction with specific molecular targets. The bromine atoms and quinoline moiety can interact with enzymes or receptors, modulating their activity. This can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dibromo-4-((2-methylquinolin-6-yl)oxy)phenoxy)propionic acid
- 2-(3,5-Dibromo-4-((2-methylquinolin-6-yl)oxy)phenoxy)butyric acid
Uniqueness
Compared to similar compounds, 2-(3,5-Dibromo-4-((2-methylquinolin-6-yl)oxy)phenoxy)acetic acid may have unique properties due to the specific arrangement of its functional groups
Properties
CAS No. |
918946-55-1 |
---|---|
Molecular Formula |
C18H13Br2NO4 |
Molecular Weight |
467.1 g/mol |
IUPAC Name |
2-[3,5-dibromo-4-(2-methylquinolin-6-yl)oxyphenoxy]acetic acid |
InChI |
InChI=1S/C18H13Br2NO4/c1-10-2-3-11-6-12(4-5-16(11)21-10)25-18-14(19)7-13(8-15(18)20)24-9-17(22)23/h2-8H,9H2,1H3,(H,22,23) |
InChI Key |
BOYCUGRJAPJCOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)OC3=C(C=C(C=C3Br)OCC(=O)O)Br |
Origin of Product |
United States |
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